(2-Morpholino-5-nitrophenyl)methanol
Overview
Description
“(2-Morpholino-5-nitrophenyl)methanol” is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 . It is used for research purposes .
Synthesis Analysis
The synthesis of morpholines, the class of compounds to which “this compound” belongs, has been the subject of extensive research . A common method for the preparation of morpholines involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H14N2O4 . More detailed structural information, such as the InChI or SMILES representation, can be found in databases like PubChem or ChemSpider .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 238.24 and a molecular formula of C11H14N2O4 . For more specific physical and chemical properties, it would be best to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources.Scientific Research Applications
1. Reaction Kinetics and Solvent Effects
- Study on Nucleophilic Substitution Reactions : The reaction of 2-bromo-5-nitrothiophene with morpholine in various alcohol solutions, including methanol, highlights the influence of solvents on reaction rates. This study demonstrates the role of solvent polarity and hydrogen-bond donor/acceptor abilities in such reactions (Harifi‐Mood & Mousavi-Tekmedash, 2013).
2. Influence on Lipid Dynamics
- Impact on Biological Membranes : Research on the effect of methanol on lipid dynamics in biological membranes found that methanol, a common solubilizing agent, significantly influences lipid transfer and flip-flop kinetics. This insight is crucial for studies on cell survival and protein reconstitution in biomembrane research (Nguyen et al., 2019).
3. Electrocatalysis in Fuel Cells
- Catalyzing Methanol Oxidation : A study focused on the electrochemical methanol oxidation reaction (MOR) using palladium deposits on nickel foam. This research is essential for developing high-performance, cost-effective materials for green fuel cells (Niu, Zhao, & Lan, 2016).
4. Chemical Synthesis and Molecular Interactions
- Morpholinolysis and Chemical Interactions : Investigations into the morpholinolysis of esters analogous to flutamide in methanol-water solutions provide insights into the reaction kinetics and molecular interactions in organic chemistry (Youssef, Elshazly, & Hamed, 2015).
5. Application in Imaging and Diagnostics
- Synthesis of PET Agents for Parkinson's Disease : The synthesis of a PET agent, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, for imaging LRRK2 enzyme in Parkinson's disease, demonstrates the application of (2-Morpholino-5-nitrophenyl)methanol derivatives in medical diagnostics (Wang et al., 2017).
Safety and Hazards
The safety data sheet for “(2-Morpholino-5-nitrophenyl)methanol” suggests that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
(2-morpholin-4-yl-5-nitrophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWRAXFULYTOCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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